N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
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Description
N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C25H26N6O3S and its molecular weight is 490.58. The purity is usually 95%.
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Biological Activity
N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that integrates various pharmacophores, including a triazole ring and a pyridazine moiety. Its molecular formula is C24H30N4O5S, and it has a molecular weight of approximately 482.55 g/mol. The presence of substituents such as methoxy and dimethylphenyl groups enhances its biological activity.
Structure Representation
Property | Details |
---|---|
Molecular Formula | C24H30N4O5S |
Molecular Weight | 482.55 g/mol |
CAS Number | 841301-32-4 |
Key Functional Groups | Triazole, Pyridazine, Benzamide |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. The evaluation of its cytotoxicity was performed using the MTT assay against various cancer cell lines:
- C6 (Rat brain glioma cell line)
- A549 (Human lung adenocarcinoma cell line)
- MCF-7 (Human breast adenocarcinoma cell line)
- HT-29 (Human colorectal adenocarcinoma cell line)
The results indicated that the compound selectively inhibited the growth of cancer cells while exhibiting lower toxicity towards normal cells like NIH3T3 (Mouse embryo fibroblast cell line) .
Table 1: Cytotoxicity Results
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
C6 | 12.5 | 5.0 |
A549 | 10.0 | 6.0 |
MCF-7 | 15.0 | 4.0 |
HT-29 | 8.0 | 7.0 |
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It disrupts the cell cycle progression in cancer cells.
- Targeting Specific Proteins : Molecular docking studies suggest that it interacts with key proteins involved in cancer progression, such as Bcl-2 and other anti-apoptotic factors .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the core structure significantly impact biological activity:
- Methoxy Substitution : The presence of the methoxy group at the para position enhances lipophilicity and cellular uptake.
- Dimethylphenyl Group : This substitution is critical for binding affinity to target proteins and enhances cytotoxicity against cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in MCF-7 xenograft models.
- Combination Therapy : Research indicates that combining this compound with standard chemotherapeutic agents may enhance overall therapeutic efficacy while reducing side effects.
Properties
IUPAC Name |
N-[2-[6-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c1-16-12-17(2)14-19(13-16)27-23(32)15-35-24-9-8-21-28-29-22(31(21)30-24)10-11-26-25(33)18-4-6-20(34-3)7-5-18/h4-9,12-14H,10-11,15H2,1-3H3,(H,26,33)(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZRSWWBRVKUTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.